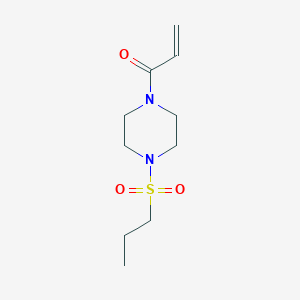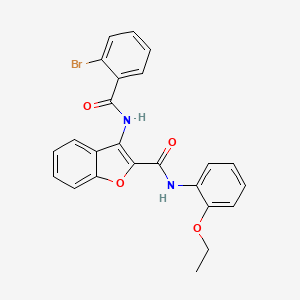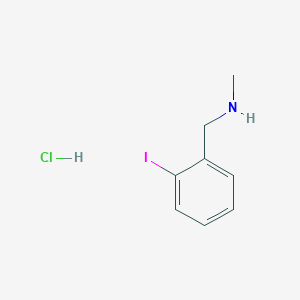
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPOP and is a derivative of piperazine. PPOP has a unique structure that makes it an attractive candidate for various research studies.
Aplicaciones Científicas De Investigación
Medicine
This compound has potential applications in the medical field due to its structural properties. It could be used in the synthesis of pharmacologically active molecules, particularly as a precursor in the development of new drugs with sulfonylpiperazine components, which are known for their diuretic and antihypertensive effects .
Materials Science
In materials science, the compound’s ability to form crystals can be utilized. Its mechanical properties, such as elasticity and shear modulus, can be studied using molecular mechanics simulations. This can lead to the development of new materials with specific mechanical characteristics .
Chemistry
Chemically, “1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one” can be involved in various synthetic pathways. It can act as an intermediate in organic synthesis, contributing to the creation of complex molecular structures with potential applications in different chemical industries .
Pharmacology
Pharmacologically, the compound can be analyzed for its interaction with biological systems. It may serve as a lead compound in drug discovery, especially in the design of molecules that target specific receptors or enzymes within the body .
Biotechnology
In biotechnology, this compound could be used in the study of protein-ligand interactions. Its sulfonylpiperazine moiety might bind to certain proteins, which can be useful in understanding cellular processes or in the development of biotechnological tools .
Environmental Science
The environmental applications of this compound could include its use as a reagent in the detection of environmental pollutants. Its reactive properties might allow it to bind with specific contaminants, aiding in their identification and measurement .
Analytical Methods
“1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one” can be important in analytical chemistry for developing new analytical methods. Its unique structure could be beneficial in chromatography or spectroscopy techniques to analyze complex mixtures or to serve as a standard in quantitative analysis .
Molecular Mechanics
The compound’s properties can be explored through molecular mechanics to predict its behavior in different environments. This can provide insights into its stability, reactivity, and suitability for various applications in both research and industry .
Propiedades
IUPAC Name |
1-(4-propylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-9-16(14,15)12-7-5-11(6-8-12)10(13)4-2/h4H,2-3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBSLYSSTJPPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)

![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)

![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)


![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)